molecular formula C17H24N2O2 B4920958 N-(4-acetylphenyl)-N'-cyclooctylurea

N-(4-acetylphenyl)-N'-cyclooctylurea

Katalognummer: B4920958
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: OHPZNGSCBMBTSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetylphenyl)-N'-cyclooctylurea, also known as ACU-4429, is a small molecule inhibitor that has been developed to target the misfolding and aggregation of proteins associated with neurodegenerative diseases. The compound has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.

Wirkmechanismus

N-(4-acetylphenyl)-N'-cyclooctylurea works by binding to the hydrophobic pockets of misfolded proteins, preventing their aggregation and promoting their clearance by cellular mechanisms. The compound has been shown to target a variety of misfolded proteins, including amyloid-beta, tau, alpha-synuclein, and huntingtin.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and to be well-tolerated in animal models. The compound has also been shown to have beneficial effects on neuronal survival and function, reducing inflammation and oxidative stress, and improving synaptic plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(4-acetylphenyl)-N'-cyclooctylurea is its ability to target multiple misfolded proteins, making it a potentially broad-spectrum therapeutic agent. The compound is also relatively easy to synthesize and has shown good stability and bioavailability in preclinical studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in treating advanced stages of neurodegenerative diseases.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-acetylphenyl)-N'-cyclooctylurea. One area of focus could be on improving the potency of the compound, either through chemical modifications or through the development of more potent analogs. Another direction could be on investigating the potential of this compound in combination with other therapeutic agents, such as immunotherapies or gene therapies. Finally, further research is needed to explore the safety and efficacy of this compound in human clinical trials.

Synthesemethoden

The synthesis of N-(4-acetylphenyl)-N'-cyclooctylurea involves a multi-step process that begins with the reaction of 4-acetylphenyl isocyanate with cyclooctylamine to form the intermediate N-(4-acetylphenyl)-cyclooctylurea. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-acetylphenyl)-N'-cyclooctylurea has been shown to inhibit the formation of toxic protein aggregates both in vitro and in vivo. The compound has been tested in models of Alzheimer's disease, Huntington's disease, and Parkinson's disease, and has demonstrated efficacy in reducing the accumulation of misfolded proteins and improving cognitive function.

Eigenschaften

IUPAC Name

1-(4-acetylphenyl)-3-cyclooctylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(20)14-9-11-16(12-10-14)19-17(21)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPZNGSCBMBTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.